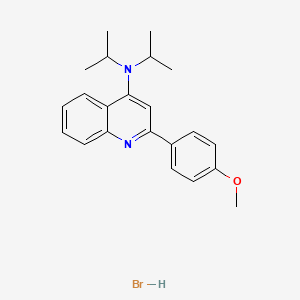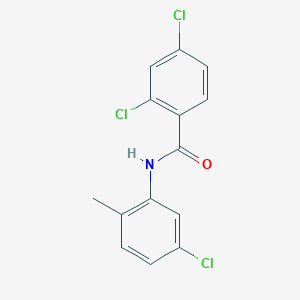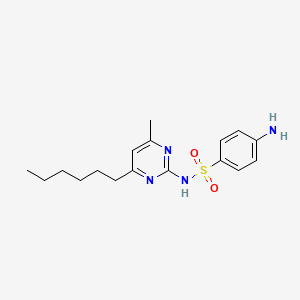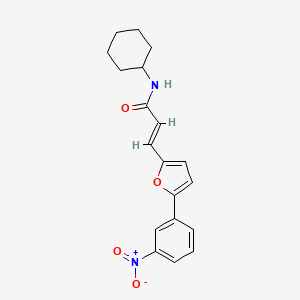
(Propylsulfinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Propylsulfinyl)benzene typically involves the reaction of benzene with propylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via electrophilic aromatic substitution, where the propylsulfonyl group is introduced to the benzene ring. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous conditions using solvents like dichloromethane
Catalyst/Base: Pyridine or other suitable bases
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Propylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the sulfinyl group can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: (Propylsulfonyl)benzene
Reduction: (Propylthio)benzene
Substitution: Various substituted this compound derivatives
Applications De Recherche Scientifique
(Propylsulfinyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Propylsulfinyl)benzene involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include:
Electrophilic Aromatic Substitution: The sulfinyl group can activate or deactivate the benzene ring towards electrophilic attack.
Oxidation-Reduction Reactions: The sulfinyl group can undergo redox reactions, altering the compound’s chemical properties.
Comparaison Avec Des Composés Similaires
(Propylsulfinyl)benzene can be compared with other similar compounds such as:
(Methylsulfinyl)benzene: Similar structure but with a methyl group instead of a propyl group.
(Ethylsulfinyl)benzene: Similar structure but with an ethyl group instead of a propyl group.
(Butylsulfinyl)benzene: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific chemical properties and reactivity due to the presence of the propylsulfinyl group, which can influence its behavior in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H12OS |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
propylsulfinylbenzene |
InChI |
InChI=1S/C9H12OS/c1-2-8-11(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
QVRZWGALJMYTDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)








